4-[(2E)-2-[(1-benzylbenzimidazol-2-yl)methylidene]hydrazinyl]benzoic acid
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Overview
Description
4-[(2E)-2-[(1-benzylbenzimidazol-2-yl)methylidene]hydrazinyl]benzoic acid is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-[(1-benzylbenzimidazol-2-yl)methylidene]hydrazinyl]benzoic acid typically involves the condensation of 1-benzylbenzimidazole-2-carbaldehyde with 4-hydrazinobenzoic acid. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-2-[(1-benzylbenzimidazol-2-yl)methylidene]hydrazinyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone linkage allows for nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the hydrazone linkage.
Scientific Research Applications
4-[(2E)-2-[(1-benzylbenzimidazol-2-yl)methylidene]hydrazinyl]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, such as anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[(2E)-2-[(1-benzylbenzimidazol-2-yl)methylidene]hydrazinyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The hydrazone linkage allows for the formation of hydrogen bonds and other interactions with biological molecules, enhancing its binding affinity and specificity. The exact pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-[(2E)-2-[(quinolin-2-yl)methylidene]hydrazinyl]benzoic acid: Similar structure with a quinoline core instead of benzimidazole.
4-[(2E)-2-[(1H-benzimidazol-2-yl)methylidene]hydrazinyl]benzoic acid: Similar structure without the benzyl group on the benzimidazole core.
Uniqueness
4-[(2E)-2-[(1-benzylbenzimidazol-2-yl)methylidene]hydrazinyl]benzoic acid is unique due to the presence of the benzyl group on the benzimidazole core, which can enhance its lipophilicity and potentially improve its biological activity. The hydrazone linkage also provides versatility in chemical modifications, allowing for the development of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
4-[(2E)-2-[(1-benzylbenzimidazol-2-yl)methylidene]hydrazinyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c27-22(28)17-10-12-18(13-11-17)25-23-14-21-24-19-8-4-5-9-20(19)26(21)15-16-6-2-1-3-7-16/h1-14,25H,15H2,(H,27,28)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMUGLFDRVLZQX-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C=NNC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/C=N/NC4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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